![molecular formula C17H15NO3 B2751259 2-[4-(Dimethylamino)phenyl]-7-hydroxy-4H-1-benzopyran-4-one CAS No. 183133-36-0](/img/structure/B2751259.png)
2-[4-(Dimethylamino)phenyl]-7-hydroxy-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a new ratiometric fluorescent probe . It has been used in monitoring methanol in biodiesel .
Synthesis Analysis
The synthesis of this compound has been studied using various methods. For instance, it has been synthesized by the Algar-Flynn-Oyamada method by cyclization of chalcone using Hydrogen peroxide . Additionally, it has been synthesized from enaminone .Molecular Structure Analysis
The molecular structure of this compound has been optimized in both the ground state and the excited state . The frontier molecular orbitals, the charge transfer, the potential energy curves, and the transition-state structures have been calculated .Chemical Reactions Analysis
The chemical reactions of this compound have been studied using density functional theory (DFT) and time-density functional theory (TDDFT) methods . The solvent polarity has a great influence on the excited-state intramolecular proton transfer (ESIPT) reaction of this molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been investigated using various methods . The HOMO–LUMO energy gap of the studied compound was found to be 2.806 eV, indicating the stiff and smooth nature of the molecule .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Isolation
- The structural analysis of related compounds, such as 5-Hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one, has been conducted, with X-ray diffraction methods being utilized to determine their crystal structures (Chantrapromma et al., 1989).
Synthesis and Chemical Reactions
- Research has explored the synthesis of various derivatives of 2H-1-benzopyran-4-one, focusing on their chemical properties and reactions, such as the synthesis of fused pyranones and pyrano[3,2-c]benzopyran-2,5-dione derivatives (Ornik et al., 1990).
Antiestrogenic Properties
- Some studies have investigated the antiestrogenic properties of compounds related to 2-[4-(Dimethylamino)phenyl]-7-hydroxy-4H-1-benzopyran-4-one, examining their affinity for estrogen receptors and their uterotrophic-antiuterotrophic activities (Sharma et al., 1990).
Corrosion Inhibition
- A Schiff base compound derived from a related molecule was studied for its potential in inhibiting the corrosion of steel in acidic environments (Emregül & Hayvalı, 2006).
Neuroprotective Potential
- Some derivatives of Benzopyran-2-one have been evaluated for their neuroprotective activity, showing potential in reducing symptoms of Central Nervous System depression in animal models (Tippu et al., 2018).
Antimicrobial Agents
- Novel derivatives of 2-H-1-benzopyran-2-one have been synthesized and assessed for their in vitro antimicrobial activity, with some compounds showing potent effects (Kendre & Baseer, 2013).
Photochromic Behaviour
- The photochromic behavior of bis[4-(N,N-dimethylamino)phenyl]-substituted benzopyrans has been studied, revealing insights into their spectral characteristics (Harie et al., 1997).
Claisen Rearrangements
- Research on Claisen rearrangements of derivatives of 4H-1-benzopyran-4-one has been conducted to understand their chemical behaviors and potential applications (Joshi & Trivedi, 1992).
Anticonvulsant and Sedative-Hypnotic Activity
- Some derivatives of 4H-1-benzopyran have been synthesized and evaluated for their anticonvulsant and sedative-hypnotic activities, showing promising results in preclinical models (Arnoldi et al., 1990).
Estrogen Receptor Ligands
- Compounds structurally similar to estradiol and derived from benzopyranones have been synthesized and shown to have significant estrogen receptor binding ability (Gupta et al., 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(dimethylamino)phenyl]-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-18(2)12-5-3-11(4-6-12)16-10-15(20)14-8-7-13(19)9-17(14)21-16/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJROYPYUHPDOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Dimethylamino)phenyl]-7-hydroxy-4H-1-benzopyran-4-one | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

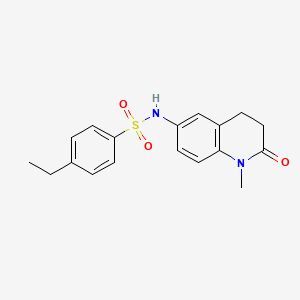
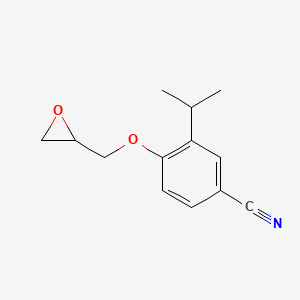
![N-[(6-Morpholin-4-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2751181.png)
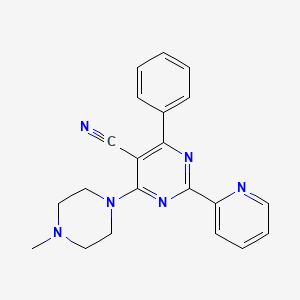
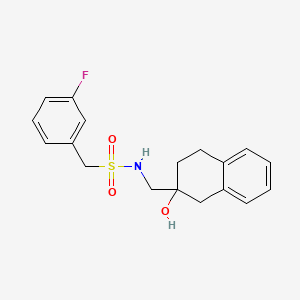
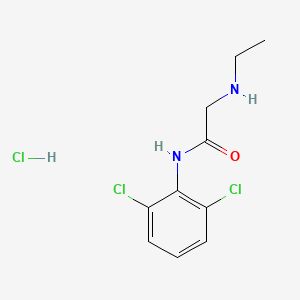
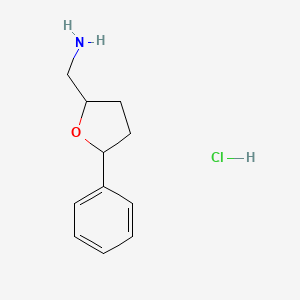
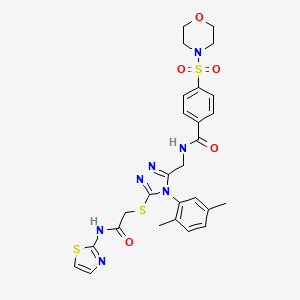
![4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2751191.png)
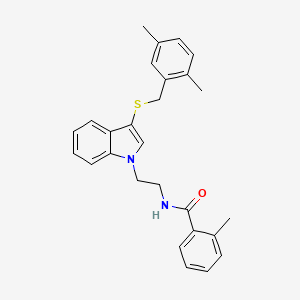
![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2751195.png)
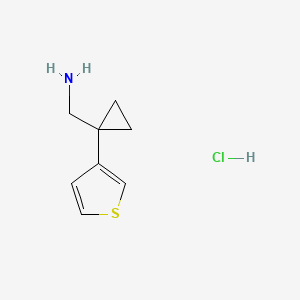
![methyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2751198.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2751199.png)